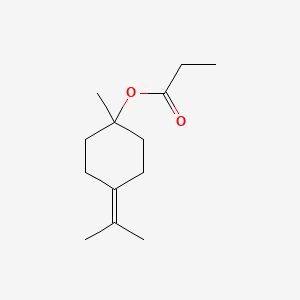

1-Methyl-4-(1-methylethylidene)cyclohexyl propionate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is a derivative of cyclohexene and is characterized by its unique structure, which includes a methyl group and an isopropylidene group attached to the cyclohexene ring . This compound is commonly found in essential oils and is known for its pleasant aroma.

Preparation Methods

The synthesis of 1-Methyl-4-(1-methylethylidene)cyclohexyl propionate can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with isopropylidene chloride in the presence of a Lewis acid catalyst . The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours . Industrial production methods often involve the use of continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

1-Methyl-4-(1-methylethylidene)cyclohexyl propionate undergoes various chemical reactions, including:

Substitution: Halogenation reactions can occur with halogens like chlorine or bromine to form halogenated derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from 0-100°C . Major products formed from these reactions include ketones, alcohols, and halogenated compounds .

Scientific Research Applications

1-Methyl-4-(1-methylethylidene)cyclohexyl propionate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(1-methylethylidene)cyclohexyl propionate involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation . The compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative damage .

Comparison with Similar Compounds

1-Methyl-4-(1-methylethylidene)cyclohexyl propionate can be compared with other similar compounds such as:

Biological Activity

1-Methyl-4-(1-methylethylidene)cyclohexyl propionate, commonly referred to as a fragrance compound, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its effects on human health, potential allergenic responses, and applications in various industries.

Chemical Profile

- Chemical Name : this compound

- CAS Number : [not specified in the search results]

- Molecular Formula : C13H22O2

- Molecular Weight : 210.32 g/mol

Biological Activity Overview

The biological activity of this compound primarily revolves around its use as a fragrance ingredient. It has been studied for its potential allergenic properties and general safety in consumer products.

Allergenic Potential

Research indicates that certain fragrance compounds can trigger allergic reactions in sensitized individuals. A systematic review of fragrance allergens highlighted the importance of understanding individual constituents' sensitization potential. For instance, patch testing has revealed varying rates of sensitization among different fragrance components, including those similar to this compound .

Study on Sensitization

A comprehensive study conducted across multiple centers evaluated the sensitization rates associated with various fragrance ingredients, including those similar to this compound. The study involved:

- Participants : Over 3,000 patients with suspected allergic contact dermatitis.

- Findings : Approximately 10% of patients tested positive for reactions to specific fragrance allergens, underscoring the need for caution in formulations containing such compounds .

Toxicological Assessments

The European Chemicals Agency (ECHA) assessed the safety profile of numerous fragrance compounds under the REACH regulation. Their findings indicated that while many fragrance substances are generally regarded as safe, specific conditions of use must be monitored to prevent adverse effects .

Biological Activity Data Table

Properties

CAS No. |

72596-22-6 |

|---|---|

Molecular Formula |

C13H22O2 |

Molecular Weight |

210.31 g/mol |

IUPAC Name |

(1-methyl-4-propan-2-ylidenecyclohexyl) propanoate |

InChI |

InChI=1S/C13H22O2/c1-5-12(14)15-13(4)8-6-11(7-9-13)10(2)3/h5-9H2,1-4H3 |

InChI Key |

AAGPAPGSTAMBHM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC1(CCC(=C(C)C)CC1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.